O-Desaryl Ranolazine
Overview
Description
O-Desaryl Ranolazine is a derivative of Ranolazine, a well-known anti-anginal medication Ranolazine is primarily used to treat chronic angina by inhibiting late sodium currents in the heart, thereby reducing intracellular calcium levels and improving myocardial relaxation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desaryl Ranolazine involves several steps, starting from the basic structure of Ranolazine. The process typically includes:
Formation of the core structure: This involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of sodium hydroxide to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Condensation with piperazine: The epoxy compound is then condensed with piperazine in ethanol to form 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol.
Introduction of the desaryl group: The final step involves the reaction of the intermediate with a suitable desarylating agent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale reactors are used to produce the intermediates in bulk.
Purification and isolation: The intermediates are purified using techniques such as crystallization and chromatography.
Final synthesis and formulation: The final product is synthesized, purified, and formulated into the desired dosage forms.
Chemical Reactions Analysis
Types of Reactions: O-Desaryl Ranolazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
O-Desaryl Ranolazine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of desarylation on the pharmacological properties of Ranolazine derivatives.
Biology: The compound is investigated for its potential effects on cellular processes and ion channel modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications beyond angina, such as in arrhythmias and other cardiovascular conditions.
Industry: this compound is used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of O-Desaryl Ranolazine involves the inhibition of late sodium currents in cardiac cells, similar to Ranolazine. This inhibition reduces intracellular sodium and calcium overload, leading to improved myocardial relaxation and reduced angina symptoms. The compound may also interact with other ion channels and molecular targets, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Ranolazine: The parent compound, used primarily for chronic angina.
Lidocaine: Another sodium channel blocker with local anesthetic properties.
Amiodarone: An antiarrhythmic agent that affects multiple ion channels.
Uniqueness: O-Desaryl Ranolazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound, Ranolazine. These modifications can potentially enhance its efficacy and reduce side effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEJNELBMSFPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675825 | |
Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172430-46-5 | |
Record name | 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172430-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CVT-2512 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CVT-2512 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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